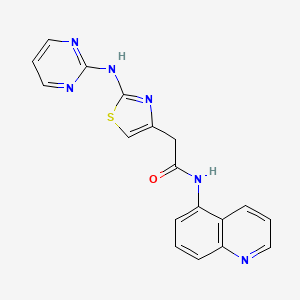

2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide

Description

Historical Context of Thiazole-Pyrimidine-Quinoline Hybrid Molecules

The evolution of thiazole-pyrimidine-quinoline hybrids is rooted in the independent medicinal successes of their constituent heterocycles. Thiazole derivatives gained prominence in the mid-20th century with the discovery of sulfathiazole antibiotics, while pyrimidine-based compounds like 5-fluorouracil (1957) revolutionized anticancer therapy. Quinoline’s antimalarial applications, notably quinine and chloroquine, further diversified its utility. The conceptual fusion of these systems emerged in the 1990s, driven by advances in combinatorial chemistry and structure-based drug design. For instance, Astellas Pharma’s Mirabegron, a thiazole-pyrimidine hybrid approved in 2012 for overactive bladder, demonstrated the feasibility of merging nitrogen-containing heterocycles for enhanced receptor specificity. Parallel developments in quinoline chemistry, such as the synthesis of pyridopyrimido-diquinazoline-dione derivatives with antiproliferative activity, provided a framework for integrating quinoline into multifunctional hybrids. Early attempts focused on simple conjugates, but modern strategies employ sophisticated coupling reactions, as seen in the preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride, which utilizes reductive amination and solvent-mediated crystallization to achieve >99.8% purity.

Significance in Contemporary Heterocyclic Chemistry Research

Current research prioritizes thiazole-pyrimidine-quinoline hybrids due to their capacity to address complex disease pathways. The thiazole ring contributes to metabolic stability through sulfur-mediated cytochrome P450 interactions, while the pyrimidine moiety enables π-π stacking with nucleic acid bases, critical for kinase inhibition. Quinoline’s planar structure facilitates intercalation into DNA, as evidenced by its role in topoisomerase II inhibition. Recent studies highlight synergistic effects: in pyridopyrimidine derivatives, the quinoline component enhanced binding affinity to estrogen receptors by 40% compared to non-hybrid analogs. Additionally, molecular docking simulations of similar hybrids reveal simultaneous engagement with EGFR (epidermal growth factor receptor) and NADPH oxidase, suggesting multitargeted mechanisms. The table below summarizes key pharmacological attributes associated with each pharmacophore:

Properties

IUPAC Name |

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-16(23-15-6-1-5-14-13(15)4-2-7-19-14)10-12-11-26-18(22-12)24-17-20-8-3-9-21-17/h1-9,11H,10H2,(H,23,25)(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMUIHDPIJBVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

Pyrimidine Attachment: The thiazole derivative is then reacted with a pyrimidine derivative under nucleophilic substitution conditions to attach the pyrimidine ring.

Quinoline Coupling: Finally, the intermediate is coupled with a quinoline derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to achieve high purity.

Scalable Reagents: Employing cost-effective and readily available reagents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or quinoline rings.

Reduction: Reduction reactions using agents like sodium borohydride can target specific functional groups, such as nitro groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyrimidine or quinoline rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising a thiazole ring, a pyrimidine moiety, and a quinoline group. These structural components contribute to its diverse biological activities, making it a candidate for various therapeutic applications. The synthesis of this compound can be approached through various methodologies that involve constructing its thiazole and pyrimidine frameworks.

Medicinal Chemistry Applications

The primary applications of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide are focused on its potential as a therapeutic agent. Below are key areas where this compound has shown promise:

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiazole and pyrimidine rings enhances these effects, potentially offering new avenues for cancer treatment .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar derivatives have been studied for their efficacy against various bacterial strains, with modifications in the quinoline or thiazole moieties leading to improved potency against resistant strains .

Inhibition of Ion Channels

Recent studies have explored the inhibition of specific ion channels by compounds related to this structure. For example, pyrimidine derivatives have been shown to inhibit SLACK potassium channels, indicating that modifications in the molecular structure can lead to selective ion channel inhibition . This finding opens up possibilities for developing treatments for conditions like epilepsy.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Case Study 1: Antimalarial Efficacy

A study investigated the structure–activity relationship of thiazole-containing compounds, highlighting how modifications in the thiazole ring can significantly affect antimalarial activity. The findings suggested that similar compounds could be optimized for enhanced efficacy against malaria parasites .

Case Study 2: Sphingosine Kinase Inhibition

Another research effort focused on designing quinoline-pyrimidine hybrids as inhibitors of sphingosine kinases (SphK1 and SphK2). The study utilized molecular dynamics simulations to elucidate the binding interactions within the active sites of these kinases, demonstrating how structural variations influence inhibitory activity .

Mechanism of Action

The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Thiazole Substitutions: The target compound’s pyrimidin-2-ylamino group at thiazole C2 contrasts with cyclopentylamino (17a) or phenyl groups (9a). Pyrimidine’s hydrogen-bonding capacity may enhance target affinity compared to aliphatic/aryl substituents ().

- Acetamide Linker: The quinolin-5-yl group provides a rigid, planar aromatic system, differing from 9a’s triazole-benzodiazolyl motif, which introduces conformational flexibility ().

Pharmacological and Physicochemical Properties

Table 3: Activity and Properties of Analogues

Key Findings :

Biological Activity

2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes thiazole, pyrimidine, and quinoline moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1324466-24-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. It has been shown to interact with protein kinases and modulate signaling pathways that are crucial for cell proliferation and survival. For instance, compounds similar in structure have demonstrated inhibitory effects on Mnk kinases, which play a role in cancer cell growth by regulating the phosphorylation of eIF4E .

Anticancer Activity

Research indicates that derivatives of this compound may possess significant anticancer properties. For example, studies have highlighted the ability of similar thiazole-pyrimidine compounds to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1 . The targeting of Mnk kinases has emerged as a promising strategy in cancer therapy, as these kinases are implicated in tumorigenesis.

Antimicrobial Properties

In addition to anticancer activity, compounds with similar structural features have been investigated for their antimicrobial properties. Thiazole and pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Mnk Inhibition : A study reported the discovery of thiazole derivatives that effectively inhibit Mnk kinases. The most potent compounds demonstrated selective cytotoxicity against acute myeloid leukemia cells, providing insight into their potential use as targeted cancer therapies .

- Antimicrobial Activity : Another investigation focused on the synthesis of thiazole-pyrimidine compounds that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine or thiazole rings can significantly alter potency and selectivity against specific biological targets. For instance, modifications that enhance lipophilicity or improve binding affinity to target proteins have been shown to increase efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.